molecular formula C20H20BaF14O4 B3132438 Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium CAS No. 36885-31-1

Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium

Cat. No. B3132438
CAS RN: 36885-31-1
M. Wt: 727.7 g/mol
InChI Key: NCPWXEUADOWGIO-UHFFFAOYSA-L
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Description

“Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium” is a complex compound . It is related to the class of compounds known as beta-diketones . The compound is a useful precursor for a range of lead oxides .


Molecular Structure Analysis

The molecular structure of this compound involves dimeric, eight-coordinate lead units bridged by the fluorine atoms of the ligand . This structure may explain the compound’s unusual volatility .

Scientific Research Applications

Organic Optoelectronics

The development of organic optoelectronic devices has seen significant advancements through the design of new conjugated systems. Materials like BODIPY-based organic semiconductors have shown promise in applications ranging from sensors to organic photovoltaics and OLEDs. Such research highlights the ongoing efforts to find metal-free infrared emitters and other innovative materials for optoelectronic applications, which might parallel the research interests for Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium (Squeo & Pasini, 2020).

Environmental Impact of Chemical Compounds

Studies have also focused on the environmental and health impacts of widely used industrial chemicals such as Bisphenol A (BPA). Understanding the occupational exposure and the need for unveiling the reality of such exposures points towards the critical evaluation of chemical compounds before widespread application (Ribeiro, Ladeira, & Viegas, 2017).

Novel Materials and Sustainability

Research into converting plant biomass into valuable chemicals suggests an ongoing search for sustainable and environmentally friendly alternatives to traditional petrochemicals. This includes the exploration of new catalysts, polymers, and functional materials derived from renewable resources, which may offer context for the potential applications of novel barium complexes in sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWXEUADOWGIO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BaF14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36885-31-1
Record name Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium
Reactant of Route 2
Reactant of Route 2
Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium
Reactant of Route 3
Reactant of Route 3
Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium

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